(5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone (5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14766956
InChI: InChI=1S/C22H21N3O3/c1-27-20-10-13-9-18(24-17(13)11-21(20)28-2)22(26)25-8-7-15-14-5-3-4-6-16(14)23-19(15)12-25/h3-6,9-11,23-24H,7-8,12H2,1-2H3
SMILES:
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol

(5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

CAS No.:

Cat. No.: VC14766956

Molecular Formula: C22H21N3O3

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

(5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone -

Specification

Molecular Formula C22H21N3O3
Molecular Weight 375.4 g/mol
IUPAC Name (5,6-dimethoxy-1H-indol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
Standard InChI InChI=1S/C22H21N3O3/c1-27-20-10-13-9-18(24-17(13)11-21(20)28-2)22(26)25-8-7-15-14-5-3-4-6-16(14)23-19(15)12-25/h3-6,9-11,23-24H,7-8,12H2,1-2H3
Standard InChI Key ONEHKMJNXHAHJE-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C=C(N2)C(=O)N3CCC4=C(C3)NC5=CC=CC=C45)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two fused heterocyclic systems:

  • 5,6-Dimethoxy-1H-indol-2-yl: A bicyclic indole scaffold with methoxy substitutions at positions 5 and 6. The indole nucleus is aromatic, with a pyrrole ring fused to a benzene ring. The electron-donating methoxy groups influence electronic distribution, enhancing reactivity at specific positions.

  • 1,3,4,9-Tetrahydro-2H-beta-carbolin-2-yl: A partially saturated beta-carboline system, which retains the pyrido[3,4-b]indole backbone but with reduced aromaticity due to saturation at positions 1,3,4, and 9. This modification increases conformational flexibility and may enhance binding to biological targets .

  • Methanone Bridge: A carbonyl group (-CO-) connecting the indole and beta-carboline moieties at their 2-positions. This linkage introduces steric and electronic effects that modulate intermolecular interactions .

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C22H21N3O3\text{C}_{22}\text{H}_{21}\text{N}_3\text{O}_3

  • Molecular Weight: 375.43 g/mol

  • Key Functional Groups:

    • Methoxy (-OCH3_3) at indole C5 and C6

    • Secondary amine (-NH-) in the beta-carboline ring

    • Ketone (-CO-) bridging the two heterocycles

PropertyValueComparison to Analog
Molecular Weight375.43 g/molHigher than VC16907247 (304.3 g/mol)
Hydrogen Bond Donors1 (NH group)Similar to beta-carboline derivatives
Hydrogen Bond Acceptors4 (2 methoxy O, 1 ketone O)More than VC16907247 (3 acceptors)

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 5,6-Dimethoxyindole-2-carboxylic Acid: Prepared via:

    • Methoxylation of indole precursors using Cu(I)-mediated coupling.

    • Selective protection/deprotection of hydroxyl groups.

  • 1,3,4,9-Tetrahydro-2H-beta-carboline: Synthesized through:

    • Bischler-Napieralski cyclization of tryptophan derivatives .

    • Mo(CO)6_6-catalyzed amide reduction for regioselective saturation .

  • Ketone Bridge Formation: Achieved via:

    • Friedel-Crafts acylation between indole and beta-carboline intermediates.

    • Palladium-catalyzed cross-coupling reactions .

Key Reaction Steps

  • Indole Functionalization:

    • Methoxylation: Treatment of 5,6-dihydroxyindole with methyl iodide (CH3_3I) in the presence of K2_2CO3_3 yields 5,6-dimethoxyindole.

    • Carboxylic Acid Activation: Conversion to acid chloride using SOCl2_2 enables subsequent acyl transfer .

  • Beta-Carboline Synthesis:

    • Cyclization: Tryptamine derivatives undergo Bischler-Napieralski conditions (POCl3_3, reflux) to form dihydro-beta-carbolines .

    • Selective Reduction: Mo(CO)6_6/tetramethyldisiloxane system reduces amides to amines without affecting aromatic rings .

  • Convergent Coupling:

    • Friedel-Crafts Acylation: Lewis acids (e.g., AlCl3_3) mediate ketone bridge formation between indole C2 and beta-carboline C2 .

    • Yield Optimization: Electron-rich indoles (due to methoxy groups) enhance electrophilic substitution efficiency.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Methoxy Substitutions: Electron-donating groups at indole C5/C6 enhance lipid solubility and blood-brain barrier penetration.

  • Beta-Carboline Saturation: Partial saturation reduces cytotoxicity while retaining target affinity .

  • Ketone Bridge: Introduces torsional strain but enables H-bonding with biological targets .

Biological TargetHypothesized InteractionSupporting Evidence
Topoisomerase IIIntercalation via planar beta-carbolineAnalogous to nitidine derivatives
5-HT2A_{2A} ReceptorH-bonding with ketone oxygenSimilar to arylpiperazine scaffolds

Applications in Drug Discovery

Oncology

  • Dual Topoisomerase/DNA Targeting: Hybrid structure may synergize intercalation and enzyme inhibition .

  • Overcoming Multidrug Resistance: Methoxy groups potentially evade efflux pumps.

Neuropsychiatry

  • Depression/Anxiety: Tetrahydro-beta-carboline moiety suggests MAO-A inhibition potential .

  • Neuroprotection: Antioxidant properties of indole derivatives may mitigate oxidative stress.

Anti-Infective Agents

  • Broad-Spectrum Activity: Indole-beta-carboline hybrids could target microbial membranes and nucleic acids.

Comparison with Structural Analogs

Compound Key DifferencesBioactivity
VC16907247Lacks indole moiety; simpler substitutionAntiparasitic activity
CID 785909 Benzyl substituent instead of methanoneSerotonin receptor modulation
Target CompoundHybrid indole-beta-carbolineHypothesized multitarget engagement

Future Research Directions

  • Synthetic Optimization:

    • Develop enantioselective routes using chiral catalysts.

    • Explore microwave-assisted synthesis to reduce reaction times .

  • Biological Profiling:

    • Screen against NCI-60 cancer cell line panel.

    • Assess pharmacokinetics in rodent models.

  • Computational Studies:

    • Molecular docking with topoisomerase II and 5-HT2A_{2A} receptors.

    • QSAR modeling to predict toxicity profiles.

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